Acetic acid--6-(trimethylsilyl)hex-3-en-5-yn-1-ol (1/1)
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Overview
Description
Acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol (1/1) is a chemical compound that combines acetic acid with a hexen-yn-ol structure modified by a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol typically involves the reaction of 6-(trimethylsilyl)hex-5-yn-1-ol with acetic acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (trimethylsilyl)-: Similar in structure but lacks the hexen-yn-ol component.
Hex-5-yn-1-ol: Shares the hexen-yn-ol structure but does not contain the acetic acid or trimethylsilyl group.
Uniqueness
Acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol is unique due to the combination of its structural components, which confer specific chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and allows for selective reactions, making it valuable in various research and industrial applications .
Properties
CAS No. |
195142-34-8 |
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Molecular Formula |
C11H20O3Si |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
acetic acid;6-trimethylsilylhex-3-en-5-yn-1-ol |
InChI |
InChI=1S/C9H16OSi.C2H4O2/c1-11(2,3)9-7-5-4-6-8-10;1-2(3)4/h4-5,10H,6,8H2,1-3H3;1H3,(H,3,4) |
InChI Key |
FWBZPFGAARENAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(C)C#CC=CCCO |
Origin of Product |
United States |
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